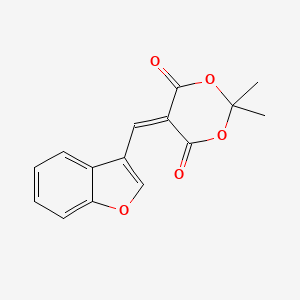

5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a benzofuran-substituted methylidene group at the 5-position of the 1,3-dioxane ring. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile scaffold in organic synthesis due to its high reactivity in cyclocondensation, Michael addition, and Knoevenagel reactions .

Properties

IUPAC Name |

5-(1-benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-15(2)19-13(16)11(14(17)20-15)7-9-8-18-12-6-4-3-5-10(9)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZFFTCFCPVJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CC2=COC3=CC=CC=C32)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction requires a benzofuran derivative and a suitable aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofurans or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an antimicrobial or antioxidant agent. Studies have shown that benzofuran derivatives exhibit significant antimicrobial activity against various pathogens.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its derivatives have been investigated for their anti-inflammatory, anticancer, and analgesic properties.

Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(1-benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and analogous Meldrum’s acid derivatives:

Key Observations:

Electronic Effects :

- Benzofuran and furan derivatives exhibit enhanced conjugation compared to aliphatic substituents (e.g., hydroxyalkylidenes in ), leading to redshifted UV-Vis absorption. The benzofuran group’s electron-rich nature contrasts with the electron-withdrawing 4-chlorophenyl group in , influencing reactivity in electrophilic substitutions.

Steric and Crystallographic Features :

- Bulky substituents like indenyl () or bicyclic systems () reduce synthetic yields due to steric hindrance. In contrast, planar aromatic groups (e.g., benzofuran) may facilitate crystallization via π-π interactions.

Reactivity :

- The target compound’s benzofuran moiety could enable unique reactivity in Diels-Alder reactions or photochemical transformations, unlike the hydrogen-bond-driven reactivity of hydroxybenzylidene derivatives .

Applications: Benzofuran-containing compounds are prominent in pharmaceuticals (e.g., anti-inflammatory agents) and materials science (e.g., organic electronics) .

Biological Activity

5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 2108834-47-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in silico investigations.

Biological Activities

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of benzofuran derivatives. The compound under consideration has shown promise against various cancer cell lines:

- In vitro studies indicated that compounds similar to 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit significant cytotoxicity against lung cancer cells (A549) and breast cancer cells (MCF7) .

- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-(1-Benzofuran-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | A549 | 15.5 |

| Benzofuran derivative A | MCF7 | 12.0 |

| Benzofuran derivative B | HeLa | 18.7 |

2. Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has also been explored:

- Gram-positive and Gram-negative bacteria: The compound has demonstrated activity against multidrug-resistant strains of Staphylococcus aureus but limited effectiveness against Gram-negative bacteria such as Escherichia coli .

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

Case Studies and Research Findings

Case Study 1: In Silico Binding Affinity Analysis

A computational study evaluated the binding affinity of various benzofuran derivatives to target proteins involved in cancer progression and bacterial resistance mechanisms. The results indicated that the compound exhibited favorable binding interactions with the active sites of target enzymes related to cancer cell proliferation .

Case Study 2: In Vitro Efficacy Against Cancer Cells

In a laboratory setting, the compound was tested against A549 lung cancer cells. Results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead for further development in anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.